molecular formula C21H29N3O3 B6056301 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine

Cat. No. B6056301
M. Wt: 371.5 g/mol
InChI Key: LSQAANTXMAFLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BDP or BDP-20 and has been synthesized using various methods.

Scientific Research Applications

BDP-20 has been extensively studied for its potential applications in medicinal chemistry. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. BDP-20 has also been shown to have antitumor activity, making it a potential candidate for the treatment of various cancers.

Mechanism of Action

The mechanism of action of BDP-20 is not fully understood, but it is believed to act on various molecular targets, including the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of inflammatory mediators such as prostaglandins. BDP-20 has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
BDP-20 has been shown to have significant anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have antitumor activity in various cancer cell lines. BDP-20 has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

BDP-20 has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized chemical and physical properties. However, BDP-20 has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BDP-20, including the development of more efficient and scalable synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in various inflammatory diseases and cancers. Further studies are also needed to investigate the pharmacokinetics and toxicology of BDP-20 in vivo, as well as its potential interactions with other drugs. Additionally, the development of BDP-20 derivatives with improved pharmacological properties may also be an area of future research.

Synthesis Methods

BDP-20 can be synthesized using various methods, including the reaction of 1-(3-butenoyl)piperidine with 1-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a suitable catalyst. Another method involves the reaction of 1-(3-butenoyl)piperidine with 1-(1,3-benzodioxol-5-ylmethyl)hydrazine in the presence of a reducing agent. Both methods have been used to synthesize BDP-20 with high yields and purity.

properties

IUPAC Name

1-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]but-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-2-4-21(25)24-8-3-5-18(15-24)23-11-9-22(10-12-23)14-17-6-7-19-20(13-17)27-16-26-19/h2,6-7,13,18H,1,3-5,8-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQAANTXMAFLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N1CCCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.